

# An In-depth Technical Guide to MC 1046 (CAS 126860-83-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MC 1046, with CAS number 126860-83-1, is known chemically as (4R,E)-1-cyclopropyl-4-((1R,7aR,E)-4-((Z)-2-((3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)pent-2-en-1-one. It is recognized as a primary metabolite of Calcipotriol (also known as MC 903 or Calcipotriene), a synthetic analog of Vitamin D3 widely used in the treatment of psoriasis. This document provides a comprehensive technical overview of MC 1046, including its physicochemical properties, biological activity in relation to its parent compound, and the associated signaling pathways. While specific quantitative data and detailed experimental protocols for MC 1046 are limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

## **Physicochemical Properties**

MC 1046 is an organic small molecule with the following properties:



| Property           | Value                                                                                                                                                                          | Source |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| CAS Number         | 126860-83-1                                                                                                                                                                    | N/A    |
| Molecular Formula  | C27H38O3                                                                                                                                                                       | N/A    |
| Molecular Weight   | 410.6 g/mol                                                                                                                                                                    | N/A    |
| IUPAC Name         | (4R,E)-1-cyclopropyl-4-<br>((1R,7aR,E)-4-((Z)-2-<br>((3S,5R)-3,5-dihydroxy-2-<br>methylenecyclohexylidene)eth<br>ylidene)-7a-methyloctahydro-<br>1H-inden-1-yl)pent-2-en-1-one | N/A    |
| Synonyms           | Impurity A of Calcipotriol, Calcipotriol anhydrous impurity A                                                                                                                  | N/A    |
| Appearance         | White to off-white solid                                                                                                                                                       | N/A    |
| Storage Conditions | -20°C for long-term storage                                                                                                                                                    | N/A    |

## **Biological Activity and Pharmacokinetics**

**MC 1046** is a metabolite of Calcipotriol, which exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Calcipotriol itself has a comparable affinity for the VDR as the endogenous ligand, calcitriol (1,25-dihydroxyvitamin D3). However, it exhibits significantly lower calcemic effects, making it suitable for topical application in psoriasis treatment.

The metabolism of Calcipotriol is a key factor in its pharmacological profile. After systemic absorption, Calcipotriol is rapidly metabolized in the liver, primarily to **MC 1046** and subsequently to MC 1080. This metabolic cascade is crucial as the resulting metabolites are considered to be significantly less active than the parent compound.

A key study investigating the biological effects of Calcipotriol and its major metabolites, **MC 1046** and MC 1080, was conducted on the human histiocytic lymphoma cell line U937. This cell line is a well-established model for studying cellular differentiation. The study revealed that the



biological effects of both **MC 1046** and MC 1080 on U937 cells were more than 100 times weaker than those of the parent compound, Calcipotriol. This finding underscores the rapid inactivation of Calcipotriol through metabolism.

Due to its significantly reduced biological activity, specific quantitative data for **MC 1046**, such as IC50 or Ki values for VDR binding, are not readily available in the scientific literature. The focus of most research has been on the highly active parent compound, Calcipotriol.

## **Signaling Pathway**

As a derivative of a Vitamin D analog, the presumed mechanism of action of **MC 1046**, albeit weak, is through the Vitamin D Receptor signaling pathway. This pathway is critical for regulating cellular proliferation, differentiation, and the immune response.

The generalized VDR signaling pathway is initiated by the binding of a ligand to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects. Given the significantly lower potency of **MC 1046**, its ability to effectively initiate this cascade is presumed to be minimal.



Click to download full resolution via product page

VDR Signaling Pathway for MC 1046.



### **Experimental Protocols**

Detailed experimental protocols specifically for quantifying the biological activity of **MC 1046** are not explicitly available. However, based on the literature concerning its parent compound and general pharmacological practices, the following represents a logical workflow for such an investigation.

## In Vitro Vitamin D Receptor (VDR) Competitive Binding Assay

This assay would determine the affinity of **MC 1046** for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of MC 1046 for the VDR.

#### Materials:

- Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
- Radioligand: Tritiated Calcitriol ([<sup>3</sup>H]-1α,25(OH)<sub>2</sub>D<sub>3</sub>).
- Test Compound: MC 1046 at serial dilutions.
- Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.
- Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
- Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
- Scintillation Cocktail & Counter.

#### Procedure:

 Reaction Setup: Incubate the VDR source with the radioligand in the presence of varying concentrations of MC 1046 or unlabeled Calcitriol.

#### Foundational & Exploratory





- Incubation: Allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
- Separation: Separate the receptor-bound from free radioligand using the HAP slurry or filtration.
- Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of MC
   1046. Use non-linear regression to calculate the IC50 value, from which the Ki can be derived using the Cheng-Prusoff equation.





Click to download full resolution via product page

VDR Competitive Binding Assay Workflow.

#### **U937 Cell Differentiation Assay**

This assay would assess the functional effect of **MC 1046** on inducing the differentiation of U937 monocytic cells into macrophages.

#### Foundational & Exploratory



Objective: To evaluate the potency of **MC 1046** in inducing cellular differentiation.

#### Materials:

- Cell Line: Human U937 cells.
- Cell Culture Medium: RPMI-1640 supplemented with fetal bovine serum and antibiotics.
- Test Compound: MC 1046 at various concentrations.
- Positive Control: Calcipotriol or Phorbol 12-myristate 13-acetate (PMA).
- Differentiation Markers: Antibodies for cell surface markers (e.g., CD11b, CD14) for flow cytometry, and reagents for functional assays (e.g., Nitroblue tetrazolium (NBT) for respiratory burst).

#### Procedure:

- Cell Culture: Culture U937 cells to the desired density.
- Treatment: Treat the cells with varying concentrations of MC 1046, a positive control, and a
  vehicle control for a specified period (e.g., 48-96 hours).
- Assessment of Differentiation:
  - Morphology: Observe changes in cell morphology (e.g., adherence, spreading) using microscopy.
  - Cell Surface Markers: Stain cells with fluorescently labeled antibodies against CD11b and CD14 and analyze by flow cytometry.
  - Functional Assay: Perform an NBT reduction assay to measure the production of reactive oxygen species, a hallmark of macrophage differentiation.
- Data Analysis: Quantify the percentage of differentiated cells (e.g., CD11b/CD14 positive cells) or the level of NBT reduction for each treatment condition.





Click to download full resolution via product page

U937 Cell Differentiation Assay Workflow.

### Conclusion



MC 1046 is a primary and significantly less active metabolite of the anti-psoriatic drug Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent compound. While it is presumed to interact with the Vitamin D Receptor, its biological potency is markedly lower than that of Calcipotriol. The available data suggest that MC 1046 is unlikely to have significant therapeutic effects on its own. However, understanding its properties is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Calcipotriol. Further research employing detailed in vitro binding and functional assays would be necessary to precisely quantify its interaction with the VDR and its downstream effects, although its low potency may limit the practical applicability of such studies. This guide provides a foundational understanding of MC 1046 for researchers in the field of drug metabolism and Vitamin D analog development.

• To cite this document: BenchChem. [An In-depth Technical Guide to MC 1046 (CAS 126860-83-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800510#mc-1046-cas-number-126860-83-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





